molecular formula C9H14N4 B568399 3-(Piperidin-1-yl)pyrazin-2-amine CAS No. 117719-15-0

3-(Piperidin-1-yl)pyrazin-2-amine

Cat. No.: B568399
CAS No.: 117719-15-0
M. Wt: 178.239
InChI Key: VGTXVNPYJYRTSV-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)pyrazin-2-amine is a heterocyclic compound that features both piperidine and pyrazine moieties Piperidine is a six-membered ring containing one nitrogen atom, while pyrazine is a six-membered ring with two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-yl)pyrazin-2-amine typically involves the nucleophilic substitution reaction of pyrazine derivatives with piperidine. One common method includes the reaction of 2-chloropyrazine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Piperidin-1-yl)pyrazin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(Piperidin-1-yl)pyrazin-2-amine is unique due to the combination of both piperidine and pyrazine moieties in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in various research fields .

Properties

IUPAC Name

3-piperidin-1-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTXVNPYJYRTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670299
Record name 3-(Piperidin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117719-15-0
Record name 3-(Piperidin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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